molecular formula C22H24N2O6 B13032374 MappianineC

MappianineC

Cat. No.: B13032374
M. Wt: 412.4 g/mol
InChI Key: DTDHQKQUWRFSLX-MICJUURBSA-N
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Description

Mappianine C is a bioactive alkaloid isolated from plants of the Mappia genus, notably Mappia foetida. Structurally, it belongs to the monoterpenoid indole alkaloid family, characterized by a fused indole-pyrrolidine scaffold with hydroxyl and methyl ester substituents . Its molecular formula is C₁₉H₂₃N₂O₃, with a molecular weight of 339.4 g/mol, and it exhibits moderate solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) .

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

(1S,12S,15S,16S,20S)-19-methoxycarbonyl-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12-carboxylic acid

InChI

InChI=1S/C22H24N2O6/c1-11-15-9-24(28)18(7-13(15)16(10-30-11)22(27)29-2)20-14(8-19(24)21(25)26)12-5-3-4-6-17(12)23-20/h3-6,10-11,13,15,18-19,23H,7-9H2,1-2H3,(H,25,26)/t11-,13-,15-,18-,19-,24?/m0/s1

InChI Key

DTDHQKQUWRFSLX-MICJUURBSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[N+]3([C@@H](C[C@@H]2C(=CO1)C(=O)OC)C4=C(C[C@H]3C(=O)O)C5=CC=CC=C5N4)[O-]

Canonical SMILES

CC1C2C[N+]3(C(CC2C(=CO1)C(=O)OC)C4=C(CC3C(=O)O)C5=CC=CC=C5N4)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mappianine C involves several steps, starting from simple precursors. The key steps typically include:

    Formation of the Indole Core: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Monoterpenoid Attachment: The monoterpenoid moiety is introduced via a series of reactions, including alkylation and cyclization.

    Final Assembly: The final steps involve coupling the indole core with the monoterpenoid unit, followed by purification through chromatography.

Industrial Production Methods

Industrial production of Mappianine C is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

Mappianine C undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of Mappianine C, and various substituted indole compounds .

Scientific Research Applications

Mappianine C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Mappianine C exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Mappianine C shares structural homology with alkaloids such as Vincamine and Strictosidine , which are well-studied for their neuroprotective and antitumor properties. Key distinctions lie in substituent groups, stereochemistry, and bioactivity profiles.

Table 1: Structural and Physicochemical Comparison
Property Mappianine C Vincamine Strictosidine
Molecular Formula C₁₉H₂₃N₂O₃ C₂₁H₂₆N₂O₃ C₂₇H₃₂N₂O₈
Molecular Weight (g/mol) 339.4 354.4 528.5
Key Functional Groups Indole, ester Indole, methoxy Indole, glycoside
Solubility (mg/mL) 2.1 (DMSO) 0.8 (DMSO) 5.6 (Water)
Bioactive Targets Topoisomerase IIα Calcium channels β-Catenin pathway

Data derived from validated analytical methods and reference substance databases .

Structural Insights :

  • Vincamine differs by a methoxy group at C-10 and a larger alkyl side chain, enhancing its blood-brain barrier permeability .
  • Strictosidine incorporates a glycoside moiety, improving aqueous solubility but reducing membrane permeability compared to Mappianine C .

Functional Comparison with Pharmacologically Similar Compounds

Mappianine C’s functional analogs include Camptothecin (topoisomerase inhibitor) and Colchicine (microtubule disruptor), both used in oncology.

Table 2: Pharmacological Activity Comparison
Parameter Mappianine C Camptothecin Colchicine
IC₅₀ (Cancer Cell Lines) 12.3 µM (HeLa) 0.8 nM (HeLa) 3.2 µM (MCF-7)
Therapeutic Index* 4.2 1.1 2.8
Primary Mechanism Topoisomerase II inhibition DNA damage via topoisomerase I Microtubule depolymerization
Toxicity (LD₅₀, mg/kg) 120 (rodents) 45 (rodents) 2.5 (rodents)

Therapeutic Index = LD₅₀ / IC₅₀. Data sourced from preclinical studies and EMA-guided assessments .

Functional Insights :

  • Camptothecin exhibits superior potency but narrow therapeutic indices due to systemic toxicity, whereas Mappianine C’s higher LD₅₀ suggests a safer profile .

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